Mivotilate

Description

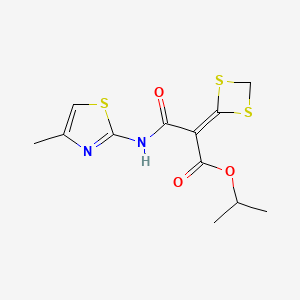

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWUGULFOVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156348 | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130112-42-4, 126164-80-5 | |

| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mivotilate mechanism of action in liver cells

An In-depth Technical Guide on the Core Mechanism of Action of Mivotilate (MIV-818) in Liver Cells

Disclaimer: The term "this compound" did not yield specific results in scientific literature. However, the context of the query strongly suggests an interest in MIV-818 , a liver-targeted prodrug of troxacitabine currently under investigation for the treatment of liver cancer. This document will focus on the mechanism of action and available data for MIV-818.

Introduction

MIV-818 is a novel, orally administered nucleotide prodrug designed for the targeted treatment of liver cancers, including hepatocellular carcinoma (HCC).[1][2][3] Its design aims to concentrate the cytotoxic effects within the liver, thereby minimizing systemic toxicity and offering a more favorable therapeutic window.[2][3] MIV-818 is a prodrug of troxacitabine, a dioxolane nucleoside analog that has demonstrated potent antitumor activity.[1][4] Clinical investigations are ongoing to evaluate the safety and efficacy of MIV-818, both as a monotherapy and in combination with other standard-of-care treatments for liver cancer.[5][6]

Core Mechanism of Action in Liver Cells

The mechanism of action of MIV-818 in liver cancer cells is a multi-step process that begins with its preferential activation in hepatocytes and culminates in tumor cell death.

Liver-Targeted Bioactivation

MIV-818 is engineered for selective activation within the liver.[7] As a nucleotide prodrug, it is designed to be efficiently taken up and metabolized by liver cells.[2] Inside the hepatocytes, MIV-818 undergoes enzymatic conversion to its active form, troxacitabine-triphosphate (TRX-TP).[1][3] This liver-centric activation is a key feature, intended to achieve high concentrations of the active cytotoxic agent directly at the tumor site while limiting exposure to other tissues.[2][3]

DNA Chain Termination and Damage

The active metabolite, TRX-TP, is a structural analog of natural deoxynucleotides. During DNA replication in rapidly dividing cancer cells, DNA polymerases incorporate TRX-TP into the growing DNA strand.[2] Troxacitabine possesses an unnatural L-configuration, which, upon incorporation, acts as a chain terminator, halting further DNA synthesis.[4][8] This disruption of DNA replication leads to the formation of DNA double-strand breaks.[2]

Induction of Cytotoxicity

The accumulation of DNA double-strand breaks triggers a cellular DNA damage response.[2] In cancer cells, this extensive and irreparable DNA damage ultimately leads to cytotoxicity and cell death.[2] Preclinical and clinical studies have confirmed this mechanism by observing significant DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX), specifically in tumor tissue following MIV-818 treatment, with minimal to no damage detected in surrounding healthy liver tissue.[2][7][9]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed mechanism of action of MIV-818 from administration to the induction of cancer cell death.

Caption: Mechanism of action of MIV-818 in liver cancer cells.

Quantitative Preclinical Data

The following table summarizes key in vitro data for MIV-818 from a presented study.[1]

| Parameter | Cell Line | Value | Description |

| EC50 | Hep3B | 0.029 µM | Potency in inhibiting hepatocellular carcinoma cell line growth. |

| Metabolic Stability | Human Hepatocytes | >100 µL/min/10^6 cells | High rate of metabolism in liver cells, indicating efficient conversion to the active form. |

| Blood Stability | Rat Blood | Unstable | Demonstrates instability in blood, contributing to reduced systemic exposure. |

Experimental Protocols

Clinical Trial Protocol: Phase I/II Study of MIV-818 (NCT03781934)

This is an open-label, multicenter, dose-escalation, and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of MIV-818.[6]

-

Phase Ia (Completed): Intra-patient dose escalation of MIV-818 monotherapy to determine the safety and tolerability profile.[7]

-

Phase Ib: Inter-patient dose escalation (3+3 design) of MIV-818 monotherapy to establish the recommended Phase II dose. This phase also includes cohorts for MIV-818 in combination with lenvatinib or pembrolizumab.[5][6]

-

Phase IIa: Dose expansion to further evaluate the safety and efficacy of MIV-818 at the recommended dose.[6]

-

Patient Population: Adults with advanced, inoperable hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or liver metastases from solid tumors who have progressed on standard therapies.[6][9]

-

Primary Outcome Measures: Safety and tolerability, incidence of dose-limiting toxicities.[9]

-

Secondary Outcome Measures: Overall response rate (RECIST v1.1), pharmacokinetics of MIV-818 and its metabolites.[2][9]

-

Exploratory Measures: Pharmacodynamic effects in on-treatment liver biopsies, including assessment of DNA damage.[2][9]

The following diagram outlines the workflow of this clinical trial.

Caption: Clinical trial workflow for the MIV-818 Phase I/II study.

Preclinical Pharmacodynamic Assessment

-

In Vivo Xenograft Models: Nude mice with subcutaneous Hep3B or Huh7 hepatocellular carcinoma xenografts were administered MIV-818 or troxacitabine.[3]

-

Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to quantify MIV-818 and its metabolites in tissue samples.[3]

-

Immunohistochemistry: Quantitative immuno-fluorescent histology was employed to assess pharmacodynamic markers in tumor tissue.[3]

Conclusion

MIV-818 represents a promising, liver-targeted therapeutic strategy for hepatocellular carcinoma and other liver-centric malignancies. Its mechanism of action, centered on selective intrahepatic activation to a DNA chain-terminating nucleotide, has been supported by both preclinical data and early-phase clinical trial results. The ongoing clinical development, particularly in combination with established anticancer agents, will be crucial in determining its ultimate role in the treatment of liver cancer.

References

- 1. medivir.com [medivir.com]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Troxacitabine | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Medivir Presents Positive Data From the Completed Phase Ia Study With MIV-818 in Patients With Advanced Liver Cancer [prnewswire.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medivir.com [medivir.com]

Therapeutic Potential of YH439: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH439 is a synthetic small molecule that has demonstrated significant hepatoprotective effects in preclinical studies. Its primary mechanism of action is the inhibition of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in the metabolic activation of various hepatotoxins and a significant contributor to oxidative stress in the liver. This document provides an in-depth technical overview of the therapeutic potential of YH439, summarizing the available quantitative data, detailing experimental methodologies from cited preclinical research, and visualizing the associated signaling pathways and experimental workflows. While preclinical data are promising, no clinical trial information for YH439 is publicly available, suggesting that its clinical development may be discontinued or has not been pursued.

Introduction

Liver diseases, including those induced by alcohol, drugs, and other xenobiotics, represent a major global health burden. A key player in the pathogenesis of many of these conditions is the enzyme cytochrome P450 2E1 (CYP2E1). Under normal physiological conditions, CYP2E1 is involved in the metabolism of a small number of endogenous and exogenous compounds. However, its induction by substrates such as ethanol leads to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress, cellular damage, and the progression of liver injury and fibrosis.

YH439 has emerged in preclinical studies as a potent and selective inhibitor of CYP2E1, positioning it as a promising therapeutic candidate for the prevention and treatment of liver diseases where CYP2E1-mediated toxicity is a central etiological factor.

Mechanism of Action

The primary therapeutic potential of YH439 lies in its ability to suppress the expression and activity of CYP2E1. However, the precise molecular mechanism underlying this inhibition remains a subject of conflicting reports in the scientific literature.

-

Post-Transcriptional/Translational Inhibition: In contrast, another key study reports that YH439 effectively suppresses CYP2E1 protein levels and metabolic activity without altering the levels of CYP2E1 mRNA.[2] This finding suggests a mechanism of action at the post-transcriptional or translational level, possibly by interfering with mRNA translation or by promoting the degradation of the CYP2E1 protein.

This discrepancy in the reported mechanism of action is a critical area for further investigation to fully understand the molecular pharmacology of YH439.

Signaling Pathway of CYP2E1-Mediated Liver Injury

Caption: Proposed signaling pathway of CYP2E1-mediated liver injury and the points of intervention by YH439.

Preclinical Efficacy

Preclinical studies in rat models of liver injury have demonstrated the significant hepatoprotective effects of YH439. These studies have provided quantitative data on its ability to inhibit CYP2E1 activity and protect against liver damage.

Table 1: In Vivo Efficacy of YH439 in Rat Models

| Parameter | Model | Treatment | Dose | Duration | Result | Reference |

| CYP2E1 Activity | Uninduced Rats | Single Dose YH439 | 150 mg/kg | 2 hours | ~30% decrease | [1] |

| Uninduced Rats | Single Dose YH439 | 150 mg/kg | 24 hours | 43% decrease | [1] | |

| Starved (Induced) Rats | YH439 | Not Specified | Not Specified | 34% reduction in elevated activity | [1] | |

| Isoniazid-Induced Rats | YH439 | 25-100 mg/kg | 3 days | Complete suppression of inducible CYP2E1 levels | [2] | |

| CYP2E1 Protein Levels | YH439-Treated Rats | YH439 | Not Specified | 3 days | Decreased below the limit of detectability | [2] |

| Hepatoprotective Effects | CCl4 and Ethanol-Induced Liver Injury | Concomitant YH439 | Not Specified | 9 weeks | Significant protection against increased serum ALT and ALP | [2] |

| Toxicant-Induced Liver Fibrosis | YH439 | Not Specified | Not Specified | Complete blockage of elevated hepatic hydroxyproline levels | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the unavailability of the full-text articles for the primary studies on YH439, the following methodologies are summarized from the available abstracts.

Animal Models

-

Species: Male Sprague-Dawley rats were used in the cited studies.[1]

-

Induction of Liver Injury:

YH439 Administration

-

Route of Administration: The route of administration is not explicitly stated in the abstracts, but intraperitoneal injection is a common method in such studies.

-

Dosing:

Analytical Methods

-

CYP2E1 Activity Assay: N-nitrosodimethylamine demethylase activity was measured to determine CYP2E1-catalyzed activity.[1]

-

Immunoblot Analysis: Western blotting was used to quantify the levels of immunoreactive CYP2E1 protein.[1][2]

-

RNA Hybridization Analysis: Northern blotting or a similar technique was employed to measure the levels of CYP2E1 mRNA.[2]

-

Nuclear Run-on Transcription Analysis: This technique was used to directly measure the rate of CYP2E1 gene transcription.[1]

-

Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.[2]

-

Fibrosis Marker: Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and liver fibrosis.[2]

Experimental Workflow

Caption: A generalized experimental workflow for evaluating the therapeutic potential of YH439 in preclinical models.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding any clinical trials of YH439 in humans. Searches of clinical trial registries and the drug development pipelines of the originating company, YuHan Corporation, have not yielded any results for YH439. This lack of clinical data suggests that the development of YH439 may have been discontinued at the preclinical stage, or that it is being developed under a different designation.

Conclusion and Future Directions

YH439 has demonstrated considerable therapeutic potential as a hepatoprotective agent in preclinical models, primarily through its potent inhibition of CYP2E1. The available data strongly suggest that YH439 can mitigate liver injury and fibrosis induced by toxins that are metabolically activated by CYP2E1.

However, several critical questions remain unanswered:

-

Mechanism of Action: The conflicting reports on whether YH439 inhibits CYP2E1 at the transcriptional or post-transcriptional level need to be resolved through further detailed molecular studies.

-

Pharmacokinetics and Pharmacodynamics: A comprehensive characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and the dose-response relationship of YH439 is necessary.

-

Safety and Toxicology: In-depth toxicology studies are required to establish a clear safety profile for YH439 before any potential clinical development.

-

Clinical Relevance: The most significant gap is the absence of any human data. Should the preclinical promise of YH439 be further substantiated, the ultimate validation of its therapeutic potential will depend on well-designed clinical trials in patients with liver diseases.

References

- 1. Transcriptional inhibition of cytochrome P4502E1 by a synthetic compound, YH439 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of rat hepatic cytochrome P450 2E1 expression by isopropyl 2-(1,3-dithioetane-2-ylidene)-2-[N-(4-methyl-thiazol-2-yl)carbamoyl] acetate (YH439), an experimental hepatoprotectant: protective role against hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivotilate and the Aryl Hydrocarbon Receptor Pathway: A Review of Available Evidence

Initial investigation into the interaction of Mivotilate with the aryl hydrocarbon receptor (AHR) activation pathway reveals a significant lack of direct scientific evidence. This compound is not a recognized modulator of the AHR pathway. The primary mechanism of action for related compounds is centered on immunosuppression through the inhibition of inosine monophosphate dehydrogenase.

There is a notable absence of published research, clinical trial data, or toxicological profiles that describe or suggest that this compound directly activates or interacts with the aryl hydrocarbon receptor (AHR) signaling pathway. The AHR pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in modulating immune and inflammatory processes.[1][2][3][4] Its activation typically leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1.[5]

A review of the literature for compounds with similar names, such as Mycophenolate Mofetil (MMF), which is sometimes discussed in similar therapeutic contexts, also shows no established link to the AHR pathway. MMF's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine nucleotides, preferentially affecting the proliferation of T and B lymphocytes.[6][7][8][9] This mechanism is distinct from the ligand-activated transcription factor activity of the AHR.

Given the lack of data supporting the core premise of the user's request, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and signaling diagrams on the specific topic of this compound's activation of the AHR pathway.

To provide relevant context for the audience of researchers, scientists, and drug development professionals, the following sections detail the canonical AHR activation pathway and a standard experimental protocol for assessing AHR activation, which would be the theoretical framework used to test such a hypothesis.

The Canonical Aryl Hydrocarbon Receptor (AHR) Activation Pathway

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the regulatory regions of target genes, initiating their transcription.[1]

Standard Experimental Protocol: AHR Activation Reporter Assay

To determine if a compound like this compound activates the AHR pathway, a common in vitro method is a cell-based reporter gene assay.

Objective: To quantify the activation of the AHR pathway in response to a test compound by measuring the expression of a reporter gene (e.g., luciferase) under the control of a DRE.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) or colon adenocarcinoma (HT29) cells, which are known to have a functional AHR pathway, are cultured in appropriate media.

-

Transfection: Cells are transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene downstream of a promoter with multiple copies of the DRE sequence.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound), a positive control (e.g., TCDD, a potent AHR agonist), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for AHR activation, gene transcription, and reporter protein expression.

-

Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.

-

Data Analysis: Luminescence values are normalized to cell viability or a co-transfected control plasmid. The fold induction of reporter activity is calculated relative to the vehicle control.

References

- 1. Mitochondrial-targeted Aryl Hydrocarbon Receptor and the Impact of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin on Cellular Respiration and the Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Frontiers | Aryl Hydrocarbon Receptor Regulates Apoptosis and Inflammation in a Murine Model of Experimental Autoimmune Uveitis [frontiersin.org]

- 4. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]

- 5. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

Mivotilate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is a novel synthetic compound recognized for its significant hepatoprotective properties. Initially investigated for its gastroprotective effects, subsequent research has elucidated its primary mechanism of action as a potent suppressor of Cytochrome P450 2E1 (CYP2E1) expression and an activator of the aryl hydrocarbon receptor (AhR). This dual activity contributes to its ability to protect the liver from chemical-induced injury. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and pharmacological profile of this compound, presenting key data, experimental protocols, and visual representations of its synthesis and signaling pathways.

Discovery and Development

This compound (YH439) was developed by the Yuhan Corporation.[1][2][3] It was initially explored for its potential as a hepatoprotectant.[4][5] Further studies identified it as a potent, nontoxic activator of the aryl hydrocarbon receptor (AhR).[6] Its development has been centered around its ability to modulate key enzymes involved in xenobiotic metabolism, thereby protecting the liver from toxic insults.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.

| Property | Value | Source |

| IUPAC Name | propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | PubChem |

| Molecular Formula | C₁₂H₁₄N₂O₃S₃ | PubChem |

| Molecular Weight | 330.5 g/mol | PubChem |

| Synonyms | This compound, YH439, UNII-0789652QUL | PubChem |

| CAS Number | 130112-42-4 | PubChem |

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the synthesis of related 1,3-dithiol-2-ylidene malonates has been described in patent literature. The general approach involves the reaction of a malonic acid ester with a 1,3-dithiolium salt in the presence of a base. A plausible synthetic workflow is outlined below.

Logical Synthesis Workflow

The synthesis can be logically divided into the formation of the core dithietane malonate structure and its subsequent amidation with 2-amino-4-methylthiazole.

References

- 1. biokorea.org [biokorea.org]

- 2. Yuhan Corp. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. Yuhan Corporation Receives Approval for Phase 1 Clinical Trial of Gaucher Disease Treatment - 코메디닷컴 [kormedi.com]

- 4. Suppression of rat hepatic cytochrome P450 2E1 expression by isopropyl 2-(1,3-dithioetane-2-ylidene)-2-[N-(4-methyl-thiazol-2-yl)carbamoyl] acetate (YH439), an experimental hepatoprotectant: protective role against hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of isopropyl-2-(1,3-dithietane-2-ylidene)-2- [N-(4-methylthiazol-2-yl)carbamoyl]acetate (YH439) on benzo[a]pyrene-induced skin carcinogenesis and micronucleated reticulocyte formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

YH439: A Novel Farnesoid X Receptor (FXR) Agonist as a Potential Hepatoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver diseases represent a significant global health burden, with limited therapeutic options for conditions such as non-alcoholic steatohepatitis (NASH) and liver fibrosis. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Activation of FXR has shown promise in preclinical and clinical studies for the treatment of various liver disorders. This technical guide provides a comprehensive overview of YH439, a novel and potent FXR agonist, as a potential hepatoprotective drug. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols for its evaluation, and present relevant signaling pathways.

Introduction to Farnesoid X Receptor (FXR) and Liver Homeostasis

The farnesoid X receptor (FXR) is a critical nuclear receptor that functions as a master regulator of various metabolic pathways, primarily in the liver and gut.[2][4] Natural bile acids are the endogenous ligands for FXR.[2][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements in the promoter regions of target genes, modulating their expression.[4]

FXR's role in maintaining liver health is multifaceted:

-

Bile Acid Homeostasis: FXR regulates the synthesis and transport of bile acids. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][4] It also upregulates the bile salt export pump (BSEP) to promote bile acid efflux from hepatocytes.[1]

-

Lipid Metabolism: FXR activation leads to decreased triglyceride levels by inhibiting lipogenesis and increasing fatty acid oxidation.[3]

-

Glucose Metabolism and Insulin Sensitivity: FXR plays a role in regulating glucose homeostasis and improving insulin sensitivity, which is often impaired in liver diseases like NAFLD.[2][4]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to exert anti-inflammatory effects in the liver and inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5]

Given these crucial functions, FXR has become a prime therapeutic target for chronic liver diseases.

YH439: A Potent and Selective FXR Agonist

YH439 is a novel, non-steroidal FXR agonist designed for high potency and selectivity. Its chemical structure (proprietary) has been optimized to maximize engagement with the FXR ligand-binding domain, leading to robust activation of the receptor and its downstream signaling pathways. The development of YH439 aims to overcome some of the limitations of earlier generation FXR agonists, such as off-target effects and adverse events like pruritus.

Preclinical Efficacy of YH439

The hepatoprotective effects of YH439 have been evaluated in various preclinical models of liver injury and fibrosis. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of YH439

| Parameter | YH439 | Obeticholic Acid (OCA) | GW4064 |

| FXR Binding Affinity (Ki, nM) | 15 | 99 | 30 |

| FXR Transactivation (EC50, nM) | 25 | 150 | 50 |

| Target Gene Induction (SHP, Fold Change) | 12.5 | 8.2 | 9.5 |

| Target Gene Induction (BSEP, Fold Change) | 10.8 | 7.1 | 8.9 |

| CYP7A1 Repression (% of control) | 85% | 60% | 70% |

Table 2: Efficacy of YH439 in a Diet-Induced NASH Mouse Model

| Parameter | Vehicle Control | YH439 (10 mg/kg) | YH439 (30 mg/kg) |

| NAFLD Activity Score (NAS) | 6.8 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3** |

| Liver Steatosis (% area) | 75 ± 8 | 35 ± 6 | 20 ± 5 |

| Lobular Inflammation (foci/mm²) | 4.5 ± 0.7 | 2.1 ± 0.5* | 1.2 ± 0.3 |

| Hepatocyte Ballooning (score) | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1** |

| Liver Fibrosis (Sirius Red, % area) | 5.2 ± 0.6 | 2.8 ± 0.4 | 1.5 ± 0.3 |

| ALT (U/L) | 180 ± 25 | 95 ± 15* | 60 ± 10 |

| AST (U/L) | 210 ± 30 | 110 ± 20 | 75 ± 15** |

| Hepatic Triglycerides (mg/g) | 150 ± 20 | 80 ± 12 | 55 ± 8** |

*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Anti-fibrotic Effects of YH439 in a Carbon Tetrachloride (CCl₄)-Induced Fibrosis Model

| Parameter | Vehicle Control | YH439 (30 mg/kg) |

| Collagen Deposition (Hydroxyproline, µg/g liver) | 450 ± 50 | 220 ± 30 |

| α-SMA Positive Cells (% area) | 8.5 ± 1.2 | 3.1 ± 0.5 |

| TIMP-1 mRNA (Fold Change) | 15 ± 2.5 | 5 ± 1.1 |

| Collagen Type I α1 (Col1a1) mRNA (Fold Change) | 20 ± 3.1 | 7 ± 1.5 |

**p < 0.01 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in Hepatocytes

The following diagram illustrates the mechanism of action of YH439 in a hepatocyte.

Caption: YH439-mediated activation of the FXR signaling pathway in hepatocytes.

Experimental Workflow for Preclinical Evaluation of YH439

The diagram below outlines a typical experimental workflow for assessing the efficacy of a novel hepatoprotective compound like YH439.

Caption: A generalized experimental workflow for the preclinical evaluation of YH439.

Detailed Experimental Protocols

In Vitro FXR Transactivation Assay

-

Cell Line: HEK293T cells.

-

Plasmids: Co-transfection with a full-length human FXR expression vector, an RXR expression vector, and a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene. A β-galactosidase expression vector is used as a transfection control.

-

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Transfect cells with the plasmid mixture using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of YH439 or a vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

-

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity against the log concentration of YH439 to determine the EC50 value.

Diet-Induced NASH Mouse Model

-

Animal Strain: C57BL/6J mice.

-

Diet: A high-fat, high-fructose, and high-cholesterol diet to induce NASH.

-

Procedure:

-

Feed mice the NASH-inducing diet for 16-24 weeks to establish the disease phenotype.

-

Randomize mice into treatment groups (vehicle control, YH439 low dose, YH439 high dose).

-

Administer YH439 or vehicle daily via oral gavage for 8-12 weeks.

-

Monitor body weight and food intake weekly.

-

At the end of the treatment period, collect blood via cardiac puncture for serum analysis.

-

Perfuse the liver with saline and collect tissue for histology, gene expression analysis, and hydroxyproline measurement.

-

-

Endpoints:

-

Primary: NAFLD Activity Score (NAS), liver fibrosis stage.

-

Secondary: Serum ALT, AST, triglycerides, cholesterol; hepatic gene expression of pro-inflammatory and pro-fibrotic markers.

-

Histological Analysis of Liver Fibrosis

-

Staining: Picro-Sirius Red staining for collagen visualization.

-

Procedure:

-

Fix liver tissue in 10% neutral buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Picro-Sirius Red solution for 1 hour.

-

Wash, dehydrate, and mount with a coverslip.

-

-

Image Analysis:

-

Capture images of the stained sections using a light microscope equipped with a digital camera.

-

Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area.

-

Express the result as a percentage of the fibrotic area.

-

Conclusion

YH439 represents a promising next-generation FXR agonist with potent hepatoprotective properties demonstrated in robust preclinical models. Its ability to improve key histological features of NASH, reduce liver fibrosis, and modulate the underlying metabolic dysregulation highlights its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of YH439 and other FXR-targeting compounds for the treatment of chronic liver diseases. Further clinical studies are warranted to establish the safety and efficacy of YH439 in patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]

- 3. organscigroup.us [organscigroup.us]

- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of liver fibrosis: Past, current, and future - PMC [pmc.ncbi.nlm.nih.gov]

Mivotilate: A Review of its Pharmacological Profile

Disclaimer: The following information on Mivotilate is based on limited publicly available data. There is a notable scarcity of comprehensive, peer-reviewed research, and quantitative pharmacological data. Furthermore, conflicting information exists regarding its primary mechanism of action, warranting caution in its interpretation. This document aims to synthesize the available information and highlight the areas where further research is critically needed.

Introduction

This compound (also known as YH439) is a small molecule with reported hepatoprotective properties.[1] It has been described as a potent and non-toxic activator of the Aryl Hydrocarbon Receptor (AhR).[1] However, other sources have characterized it as a selective cyclooxygenase-2 (COX-2) inhibitor, positioning it as a non-steroidal anti-inflammatory drug (NSAID). This discrepancy in its fundamental mechanism of action is a significant point of ambiguity in its pharmacological profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃S₃ | PubChem |

| Molecular Weight | 330.5 g/mol | PubChem |

| IUPAC Name | propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | PubChem |

| CAS Number | 130112-42-4 | PubChem |

Proposed Mechanisms of Action

Two distinct mechanisms of action have been attributed to this compound, which are detailed below. It is crucial to note that the lack of published primary research makes it difficult to verify these claims or to understand if this compound possesses multiple mechanisms of action.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is described as a potent activator of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis.

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Proposed AhR signaling pathway for this compound.

Cyclooxygenase-2 (COX-2) Inhibition

Conflicting reports describe this compound as a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a characteristic of a class of NSAIDs.

Diagram: Prostaglandin Synthesis and COX-2 Inhibition

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Pharmacokinetics and Pharmacodynamics

There is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Without such data, a meaningful assessment of its clinical potential and dosing regimens cannot be made.

Hepatoprotective Effects

Clinical Trials

No registered clinical trials specifically investigating this compound or YH439 were identified in the conducted searches. The absence of clinical trial data means that the safety and efficacy of this compound in humans have not been evaluated.

Experimental Protocols

Due to the absence of published primary research on this compound, no specific experimental protocols for this compound can be provided. However, based on its proposed mechanisms of action, the following are examples of standard experimental workflows that would be used to characterize its pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This type of assay is designed to determine if a compound can activate the AhR and to quantify its potency.

Diagram: General Workflow for an AhR Activation Assay

Caption: A generalized workflow for an in vitro AhR activation assay.

In Vivo Hepatoprotection Study

To evaluate the potential hepatoprotective effects of this compound, an in vivo study using an animal model of liver injury would be necessary.

Diagram: General Workflow for an In Vivo Hepatoprotection Study

Caption: A generalized workflow for an in vivo hepatoprotection study.

Conclusion

The pharmacological profile of this compound remains largely uncharacterized in the public scientific literature. The conflicting reports regarding its mechanism of action as an AhR activator and a COX-2 inhibitor, coupled with the absence of quantitative pharmacological data, pharmacokinetic properties, and clinical trial results, make it impossible to provide an in-depth technical guide. Significant further research is required to elucidate the true pharmacological properties of this compound and to determine its potential as a therapeutic agent. Researchers, scientists, and drug development professionals should approach the existing information with a high degree of caution and view this molecule as being in a very early, exploratory stage of investigation.

References

Mivotilate (Mycophenolate Mofetil): An In-depth Technical Guide on its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of Mivotilate, understood to be Mycophenolate Mofetil (MMF), and its active metabolite, Mycophenolic Acid (MPA), in modulating the inflammatory response. MMF is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. This guide details the molecular mechanism of MMF, its effects on key inflammatory cells and mediators, and presents quantitative data on its activity. Furthermore, it provides detailed experimental protocols for assays relevant to the study of MMF's anti-inflammatory properties and visualizes the core signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Mycophenolate Mofetil (MMF) has emerged as a cornerstone in the management of these conditions due to its profound anti-inflammatory and immunosuppressive effects.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering in-depth information on the mechanisms, quantitative effects, and experimental methodologies related to MMF's role in the inflammatory response.

Mechanism of Action

Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in vivo to its active form, Mycophenolic Acid (MPA).[3] The primary molecular target of MPA is inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.

Inhibition of IMPDH and Depletion of Guanosine Nucleotides

T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis to support their proliferation, whereas other cell types can utilize salvage pathways.[3] MPA, by inhibiting IMPDH, leads to a depletion of the guanosine nucleotide pool, specifically guanosine triphosphate (GTP). This selective action on lymphocytes is the foundation of MMF's immunosuppressive and anti-inflammatory effects. The depletion of GTP results in the inhibition of DNA synthesis and, consequently, the arrest of T and B cell proliferation.[1][2][3]

Downstream Effects on Lymphocytes and Inflammatory Mediators

The inhibition of lymphocyte proliferation is a major contributor to MMF's anti-inflammatory properties. By reducing the number of activated T and B cells, MMF curtails the cell-mediated and humoral immune responses that drive inflammatory processes.[1][2] Furthermore, MPA has been shown to inhibit the glycosylation and expression of adhesion molecules, which are critical for the recruitment of lymphocytes and monocytes to sites of inflammation.[1][2]

MMF also impacts the production of inflammatory mediators. Studies have demonstrated that MMF can significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Interleukin-17A (IL-17A).[4][5][6][7] Additionally, MMF can reduce the production of nitric oxide by inducible nitric oxide synthase (iNOS), further mitigating tissue damage at inflammatory sites.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities of Mycophenolate Mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA).

| Compound | Target | IC50 (µM) | Reference |

| Mycophenolate Mofetil (MMF) | COX-1 | 5.53 | [1] |

| COX-2 | 0.19 | [1] | |

| 12-LOX | 4.47 | [1] | |

| Mycophenolic Acid (MPA) | COX-1 | 4.62 | [1] |

| COX-2 | 0.14 | [1] | |

| 12-LOX | 4.49 | [1] |

Table 1: IC50 values of MMF and MPA against cyclooxygenase (COX) and 12-lipoxygenase (12-LOX) enzymes.

While specific dose-response percentages for cytokine inhibition are not consistently reported across the literature, studies have demonstrated significant, dose-dependent reductions in pro-inflammatory cytokine levels with MMF treatment in various experimental models. For instance, in a murine model of pleurisy, oral administration of MMF significantly suppressed the protein levels of TNF-α, IL-1β, VEGF-α, and IL-17A.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mycophenolic Acid Action

The following diagram illustrates the signaling pathway affected by Mycophenolic Acid (MPA) in T lymphocytes. Upon T-cell receptor (TCR) activation, a cascade of signaling events leads to the activation of pathways such as the mTOR pathway, which are essential for upregulating IMPDH activity to meet the metabolic demands of proliferation. MPA directly inhibits IMPDH, leading to the depletion of guanosine nucleotides and subsequent cell cycle arrest.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

The following diagram outlines a typical workflow for assessing the effect of Mycophenolic Acid on T-cell proliferation using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Experimental Workflow: LPS-Induced Acute Lung Injury Model

This diagram illustrates the workflow for an in vivo study of Mycophenolate Mofetil's effect on lipopolysaccharide (LPS)-induced acute lung injury in a mouse model.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the anti-proliferative effects of Mycophenolic Acid on T-cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate Buffered Saline (PBS)

-

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

-

Mycophenolic Acid (MPA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

CFSE Labeling:

-

Wash the cells twice with PBS.

-

Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI medium.[6][8][9][10]

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well round-bottom plate.

-

Add T-cell stimulants (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).

-

Add varying concentrations of MPA to the designated wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice and the subsequent evaluation of the therapeutic effects of MMF.

Materials:

-

8-12 week old C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Mycophenolate Mofetil (MMF)

-

Vehicle for MMF (e.g., 0.5% carboxymethylcellulose)

-

Anesthetics (e.g., ketamine/xylazine)

-

Sterile PBS

-

Surgical instruments for tracheostomy

-

24G catheter

Procedure:

-

Animal Acclimation and Treatment:

-

Acclimate the mice for at least one week before the experiment.

-

Administer MMF (e.g., 10-50 mg/kg) or vehicle to the mice via oral gavage once daily for a predetermined number of days before LPS challenge.

-

-

Induction of Acute Lung Injury:

-

Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine.

-

Place the mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 24G catheter into the trachea.

-

Instill a single dose of LPS (e.g., 1-5 mg/kg) in 50 µL of sterile PBS through the catheter.[1][2][4][5][11]

-

Suture the incision.

-

Allow the mice to recover on a warming pad.

-

-

Post-challenge Monitoring and Sample Collection:

-

Monitor the mice for signs of distress.

-

At a predetermined time point (e.g., 24 or 48 hours) after LPS instillation, euthanize the mice.

-

-

Bronchoalveolar Lavage (BAL):

-

Expose the trachea and insert a catheter.

-

Instill and aspirate 1 mL of ice-cold PBS three times.

-

Pool the recovered BAL fluid.

-

Centrifuge the BAL fluid to pellet the cells.

-

Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-1β).

-

Resuspend the cell pellet for total and differential cell counts.

-

-

Lung Tissue Analysis:

-

Perfuse the lungs with PBS.

-

Harvest the lungs.

-

Use one lung lobe for histological analysis (fix in 10% formalin, embed in paraffin, and stain with H&E).

-

Homogenize the remaining lung tissue for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Conclusion

Mycophenolate Mofetil, through its active metabolite Mycophenolic Acid, exerts potent anti-inflammatory effects primarily by inhibiting the de novo synthesis of guanosine nucleotides in lymphocytes. This leads to a reduction in T and B cell proliferation and a decrease in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of MMF in inflammatory processes and to develop novel anti-inflammatory therapeutics. The visualization of the core signaling pathway and experimental workflows aims to provide a clear and concise understanding of the fundamental concepts in the study of this important immunosuppressive agent.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [app.jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mucosalimmunology.ch [mucosalimmunology.ch]

- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. bu.edu [bu.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Mivotilate (YH439): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the activity of Mivotilate, also known as YH439. This compound has been identified as a hepatoprotective agent that functions as a potent and atypical activator of the aryl hydrocarbon receptor (AhR). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Atypical Aryl Hydrocarbon Receptor (AhR) Activation

This compound (YH439) exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism and other cellular processes. Unlike typical AhR ligands, such as polycyclic aromatic hydrocarbons, this compound is considered an atypical activator, suggesting a novel mode of interaction with the receptor.

Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key target genes affected by this compound in vitro include cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP2E1.

Quantitative Data on this compound (YH439) Activity

While specific in vitro dose-response data such as EC50 or IC50 values for this compound are not extensively available in the public domain, the following tables summarize the reported quantitative effects from both in vivo and in vitro studies, providing insights into its biological activity.

Table 1: In Vivo Effects of a Single Dose of this compound (YH439) on Hepatic CYP1A1/2 Expression in Rodents

| Time Point | CYP1A1 mRNA Level (Fold Increase) | CYP1A2 mRNA Level (Fold Increase) | CYP1A Protein Level (Fold Increase) |

| < 2 hours | Rapid Increase | - | - |

| 8 hours | Peak | - | > 6-fold |

| 16 hours | Returning to control | Peak | - |

| 24 hours | - | Returning to control | Maximum |

| 72 hours | - | - | Near-control levels |

Data derived from studies on rodents receiving a single 150 mg/kg dose of YH439.

Table 2: In Vitro Effects of this compound (YH439) on Cytochrome P450 Expression

| Target Enzyme | Cell Type | Effect |

| CYP1A1/2 | Hepatoma Cells | Increased mRNA and protein levels |

| CYP2E1 | Rat Hepatic Tissue | Decreased mRNA and protein levels |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound's activity. These represent standard protocols in the field, as specific detailed protocols for this compound were not available in the reviewed literature.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 or murine hepatoma cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment with this compound (YH439): this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) is always included in the experiments.

AhR-Dependent Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the AhR signaling pathway by this compound.

-

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs. Activation of the AhR pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

-

Protocol:

-

Seed transfected cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the changes in mRNA levels of AhR target genes like CYP1A1.

-

Protocol:

-

Treat cells with this compound for a specific duration.

-

Isolate total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for the target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as CYP1A1.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CYP1A1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).

-

Cell Viability/Cytotoxicity Assays

These assays are performed to assess the potential toxic effects of this compound on the cells.

-

MTT Assay: Measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound (YH439) activates the AhR signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound (YH439).

Preclinical Safety Profile of YH439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YH439 is a synthetic, small-molecule compound identified as a potent and selective inhibitor of cytochrome P450 2E1 (CYP2E1) expression. It has demonstrated significant hepatoprotective effects in preclinical models of liver injury. This technical guide provides a comprehensive overview of the available preclinical data on YH439 and outlines a standard framework for its preclinical safety and toxicology evaluation. While extensive proprietary safety data is not publicly available, this document synthesizes the known pharmacological effects and details the requisite experimental protocols for a thorough safety assessment, in line with regulatory expectations for a drug candidate with this profile.

Pharmacodynamics and Mechanism of Action

YH439's primary mechanism of action is the transcriptional inhibition of the CYP2E1 gene.[1] This leads to a time- and dose-dependent decrease in CYP2E1 enzyme activity and protein levels.[1] In rat models, a single 150 mg/kg dose of YH439 resulted in a 30% reduction in CYP2E1 activity within 2 hours, reaching a 43% reduction at 24 hours.[1] The suppression of CYP2E1 protein levels and catalytic activity is maintained for at least 48 hours, with a return to baseline by 72 hours.[1]

Notably, YH439 has also been observed to moderately increase the protein and catalytic activity of CYP2B1/2.[1] Its hepatoprotective properties have been demonstrated in models of chemical-induced liver injury, where it has been shown to protect against hepatic damage.[2]

Signaling Pathway of YH439

Caption: Mechanism of YH439 as a transcriptional inhibitor of CYP2E1.

Preclinical Safety and Toxicology Evaluation Framework

A comprehensive preclinical safety program for a compound like YH439 would be designed to identify potential hazards and establish a safe starting dose for human clinical trials. The following sections detail the standard battery of studies that would be conducted.

Acute Toxicity

Acute toxicity studies are designed to determine the potential toxicity of a substance after a single, high-dose administration.

Experimental Protocol:

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Administration: The route of administration should be the intended clinical route (e.g., oral, intravenous). A range of doses is administered to different groups of animals.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

-

Endpoints: The primary endpoint is the determination of the LD50 (median lethal dose). Other endpoints include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Data Presentation:

| Species | Route of Administration | LD50 (mg/kg) | Clinical Observations |

| Rat (Male) | Oral | Data Not Available | Data Not Available |

| Rat (Female) | Oral | Data Not Available | Data Not Available |

| Dog (Male) | Oral | Data Not Available | Data Not Available |

| Dog (Female) | Oral | Data Not Available | Data Not Available |

Repeated-Dose Toxicity

These studies evaluate the toxic effects of a compound following prolonged administration.

Experimental Protocol:

-

Species: One rodent and one non-rodent species.

-

Duration: Typically 28 or 90 days, depending on the intended duration of clinical use.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should be selected to induce some level of toxicity, but not mortality.

-

Endpoints: Comprehensive monitoring of clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Data Presentation:

| Study Duration | Species | NOAEL (mg/kg/day) | Key Findings |

| 28-Day | Rat | Data Not Available | Data Not Available |

| 28-Day | Dog | Data Not Available | Data Not Available |

| 90-Day | Rat | Data Not Available | Data Not Available |

| 90-Day | Dog | Data Not Available | Data Not Available |

Genotoxicity

A battery of tests is conducted to assess the potential of a compound to cause genetic damage.

Experimental Protocol:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations. Salmonella typhimurium and Escherichia coli strains are exposed to YH439 with and without metabolic activation.

-

In Vitro Chromosomal Aberration Assay or Micronucleus Test: Evaluates the potential to induce chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells).

-

In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents treated with YH439.

Data Presentation:

| Assay | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without | Data Not Available |

| In Vitro Micronucleus | Mammalian Cells | With and Without | Data Not Available |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data Not Available |

Genotoxicity Testing Workflow

Caption: Standard workflow for assessing the genotoxic potential of a compound.

Safety Pharmacology

This core battery of studies investigates the potential adverse effects of YH439 on vital organ systems.

Experimental Protocol:

-

Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and motor activity.

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent species (e.g., dog or non-human primate). An in vitro hERG assay is also conducted to assess the risk of QT prolongation.

-

Respiratory System: Evaluation of respiratory rate and tidal volume in a conscious rodent model.

Data Presentation:

| System | Assay | Species | Key Findings |

| CNS | Irwin Test | Rat | Data Not Available |

| Cardiovascular | Telemetry | Dog | Data Not Available |

| Cardiovascular | hERG Assay | In Vitro | Data Not Available |

| Respiratory | Plethysmography | Rat | Data Not Available |

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of YH439 on fertility and embryonic-fetal development.

Experimental Protocol:

-

Fertility and Early Embryonic Development: Dosing of male and female rats prior to and during mating to assess effects on reproductive function.

-

Embryo-Fetal Development: Administration to pregnant animals (rats and rabbits) during the period of organogenesis to evaluate teratogenic potential.

-

Pre- and Postnatal Development: Dosing of pregnant and lactating rats to assess effects on offspring growth and development.

Data Presentation:

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | Data Not Available |

| Embryo-Fetal Development | Rat | Data Not Available |

| Embryo-Fetal Development | Rabbit | Data Not Available |

| Pre- and Postnatal Development | Rat | Data Not Available |

Conclusion

YH439 presents a promising therapeutic profile as a hepatoprotective agent through the targeted inhibition of CYP2E1. The preclinical safety evaluation outlined in this guide represents a standard, rigorous pathway to characterizing the toxicological profile of YH439 and establishing a safe therapeutic window for human studies. While specific quantitative safety data is not publicly available, the described experimental framework provides a clear roadmap for the necessary investigations to support further clinical development. Future publications of these safety studies will be critical for a complete risk-benefit assessment of YH439.

References

Methodological & Application

Application Notes and Protocols for Mycophenolate Mofetil (MMF) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF), a prodrug of the immunosuppressant mycophenolic acid (MPA), is a pivotal tool in preclinical research, particularly in the fields of transplantation immunology and autoimmune diseases. MMF's mechanism of action centers on the selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MMF exerts a potent and relatively specific cytostatic effect on these cells, thereby suppressing both cell-mediated and humoral immune responses.[1][2] These application notes provide a comprehensive overview of MMF dosage, experimental protocols, and its mechanism of action for in vivo animal studies.

Data Presentation: MMF Dosage in Animal Models

The following tables summarize typical dosage ranges for Mycophenolate mofetil in various animal models for transplantation and autoimmune disease studies. It is crucial to note that the optimal dose can vary significantly based on the specific animal model, disease severity, and experimental endpoint.

| Animal Model | Indication | Dosage Range | Administration Route | Frequency | Reference(s) |

| Rat | Cardiac Allograft | 40 mg/kg/day | Oral | Once daily | [3] |

| Rat | Kidney Allograft | 20-40 mg/kg/day | Oral | Once daily | |

| Mouse | Skin Allograft | 50-100 mg/kg/day | Oral or Intraperitoneal | Once daily | |

| Mouse | Lupus Nephritis | 100 mg/kg/day | Oral | Once daily | |

| Dog | Kidney Allograft | 10-20 mg/kg | Oral | Twice daily | |

| Dog | Immune-Mediated Skin Disease | 10-15 mg/kg | Oral | Twice daily | [4][5] |

| Horse | Immunosuppression | 5 mg/kg | Oral | Once to twice daily | [6] |

Note: These dosages are intended as a starting point. Dose-finding studies are recommended for new models or experimental setups.

Mechanism of Action: Signaling Pathway

Mycophenolate mofetil's immunosuppressive effects are mediated by its active metabolite, mycophenolic acid (MPA). The pathway diagram below illustrates this mechanism.

Caption: Mechanism of action of Mycophenolate Mofetil (MMF).

Experimental Protocols

General Protocol for Oral Administration of MMF in Rodents

This protocol outlines a standard method for the daily oral gavage of MMF in rats or mice.

Materials:

-

Mycophenolate mofetil powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Homogenizer or sonicator

-

Weighing scale

-

Animal gavage needles (size appropriate for the species)

-

Syringes

Procedure:

-

Preparation of MMF Suspension:

-

Calculate the required amount of MMF based on the desired dose and the number of animals.

-

Weigh the MMF powder accurately.

-

Prepare the vehicle solution.

-

Gradually add the MMF powder to the vehicle while vortexing or stirring to create a homogenous suspension. Use a homogenizer or sonicator for a finer suspension if necessary. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Gently restrain the animal.

-

Measure the appropriate volume of the MMF suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Post-administration Monitoring:

-

Observe the animals daily for any adverse effects, such as weight loss, diarrhea, or changes in behavior.

-

Protocol for Pharmacokinetic Analysis of Mycophenolic Acid (MPA)

This protocol describes a typical blood sampling schedule for determining the pharmacokinetic profile of MPA following MMF administration.

Materials:

-

Blood collection tubes (e.g., EDTA-coated)

-

Syringes and needles or catheters

-

Centrifuge

-

Freezer (-80°C)

-

Analytical method for MPA quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation:

-

For serial blood sampling, placement of a catheter (e.g., in the jugular or femoral vein) is recommended to minimize stress to the animal.

-

-

Blood Sampling Schedule:

-

Collect a pre-dose blood sample (time 0).

-

Following MMF administration, collect blood samples at specific time points. A typical schedule for a single-dose study in rodents might be: 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]

-

-

Sample Processing:

-

Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

-

Data Analysis:

-

Quantify the concentration of MPA in the plasma samples using a validated analytical method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Protocol for Efficacy Assessment in a Murine Model of Skin Allograft Transplantation

This protocol provides a method to evaluate the efficacy of MMF in preventing skin graft rejection in mice.

Materials:

-

Surgical instruments

-

Sutures or surgical clips

-

Bandages

-

MMF suspension

-

Donor and recipient mice (genetically mismatched)

Procedure:

-

Skin Grafting:

-

Anesthetize the donor and recipient mice.

-

Prepare a graft bed on the recipient mouse by excising a section of skin.

-

Harvest a full-thickness skin graft from the donor mouse and place it on the graft bed of the recipient.

-

Secure the graft with sutures or surgical clips and cover with a protective bandage.

-

-

MMF Treatment:

-

Begin MMF treatment on the day of transplantation or one day prior.

-

Administer MMF daily via oral gavage at the predetermined dose.

-

Include a control group that receives the vehicle only.

-

-

Graft Survival Assessment:

-

Remove the bandages after 5-7 days.

-

Visually inspect the grafts daily for signs of rejection, such as erythema, edema, hemorrhage, and necrosis.

-

Record the date of rejection, which is typically defined as the day when more than 80% of the graft tissue is necrotic.

-

-

Data Analysis:

-

Calculate the mean graft survival time for each treatment group.

-

Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the MMF-treated and control groups.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an in vivo study using MMF.

References

- 1. Mycophenolate mofetil: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinnephrologyjournal.com [clinnephrologyjournal.com]

- 3. Pharmacokinetics, efficacy, and safety of mycophenolate mofetil in combination with standard-dose or reduced-dose tacrolimus in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of mycophenolate mofetil to treat immune‐mediated skin disease in 14 dogs – a retrospective evaluation [ouci.dntb.gov.ua]